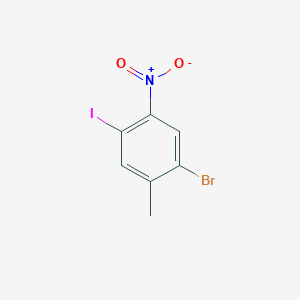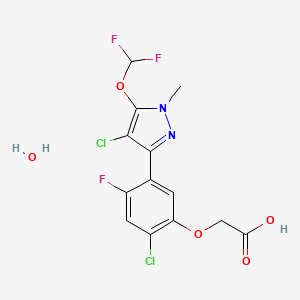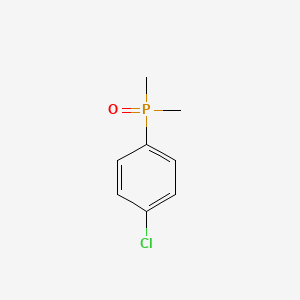
1-(2-Bromo-5-nitropyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-nitropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-nitropyridin-4-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-nitropyridine, followed by the introduction of the ethanone group. The reaction typically proceeds under controlled conditions to ensure selective bromination and nitration.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and nitration processes. These reactions are carried out in reactors with precise temperature and pressure controls to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2-Bromo-5-nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(2-Bromo-5-aminopyridin-4-yl)ethanone.
Oxidation: 1-(2-Bromo-5-nitropyridin-4-yl)acetic acid.
科学的研究の応用
1-(2-Bromo-5-nitropyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-(2-Bromo-5-nitropyridin-4-yl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, making it a versatile compound for various biochemical studies.
類似化合物との比較
1-(2-Bromo-5-nitropyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Bromo-3-nitropyridin-4-yl)ethanone: Differing in the position of the nitro group, which can affect its reactivity and applications.
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Substitution of bromine with chlorine can lead to differences in chemical behavior and biological activity.
1-(2-Bromo-5-nitropyridin-3-yl)ethanone: Variation in the position of the ethanone group, influencing its synthetic utility and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C7H5BrN2O3 |
|---|---|
分子量 |
245.03 g/mol |
IUPAC名 |
1-(2-bromo-5-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3 |
InChIキー |
MCPWUVSZZXXFNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


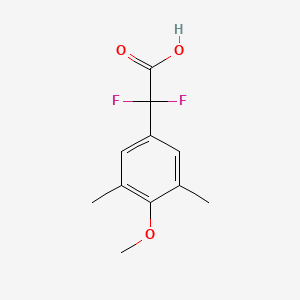
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)

![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
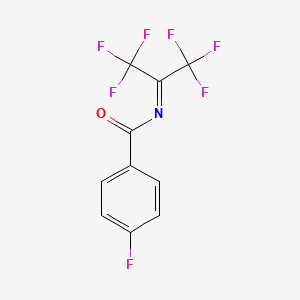


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
